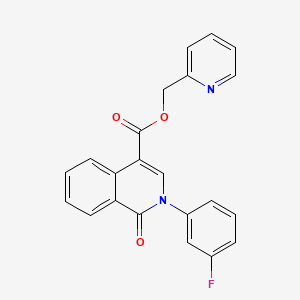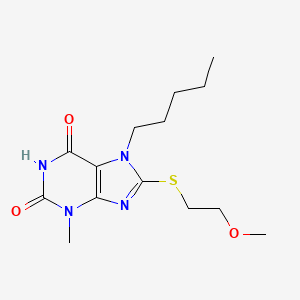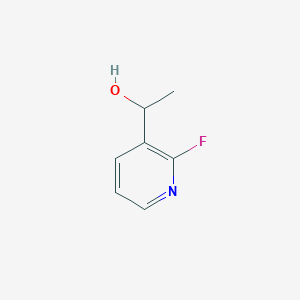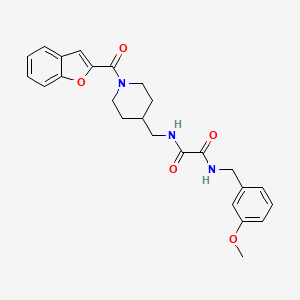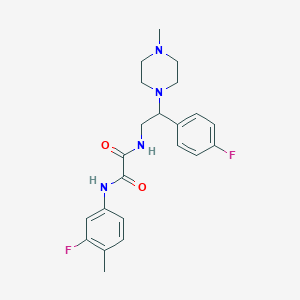
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26F2N4O2 and its molecular weight is 416.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis
- The compound's chemical structure has been analyzed through X-ray crystallography, confirming the predicted structure from chemical and spectral analysis. This analysis is crucial for understanding the conformation and geometry of the molecule, which can impact its biological activity and interactions with other molecules (Ozbey, Kuş, & Göker, 2001).
Potential as a Radiotracer in PET Imaging
- Research has explored the synthesis of similar fluorinated compounds for use in positron emission tomography (PET) imaging, particularly for studying cannabinoid receptors in the brain. This application indicates the potential for the compound to be used in medical imaging, aiding in the study of various neurological and psychiatric conditions (Katoch-Rouse & Horti, 2003).
Neurokinin-1 Receptor Antagonism
- Some compounds with similar structural components have been identified as high-affinity neurokinin-1 receptor antagonists, indicating potential therapeutic applications in conditions like depression and emesis. This suggests that the compound could have similar biological activity and therapeutic potential (Harrison et al., 2001).
Sigma Receptor Binding
- Studies on compounds with related structures have shown high affinity for sigma receptors, which are implicated in various neurological disorders. This finding suggests the potential utility of the compound in the development of treatments for disorders involving sigma receptor pathways (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Synthesis Methodologies
- Research has focused on developing novel synthetic methods for such compounds, highlighting the importance of efficient and scalable production processes. This is essential for the potential commercialization and widespread application of the compound in various fields (Mamedov et al., 2016).
Orexin Receptor Antagonism
- Similar compounds have been evaluated as antagonists for orexin receptors, which play a role in regulating arousal, appetite, and stress. This suggests potential applications of the compound in sleep disorders, obesity, and stress-related conditions (Piccoli et al., 2012).
Antimycobacterial Activity
- Research on related fluorinated compounds has demonstrated antimycobacterial activity, suggesting potential applications in the treatment of tuberculosis and other bacterial infections (Sheu et al., 2003).
Antitumor Activity
- Studies have shown that compounds with similar fluorine substitutions exhibit significant antitumor activity, indicating the potential for the compound to be used in cancer therapy (Ding et al., 2016).
Propiedades
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-15-3-8-18(13-19(15)24)26-22(30)21(29)25-14-20(16-4-6-17(23)7-5-16)28-11-9-27(2)10-12-28/h3-8,13,20H,9-12,14H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAVINRKRHCHOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-3-(3H-imidazo[4,5-b]pyridin-2-yl)benzimidamide](/img/structure/B2406911.png)
![5-((4-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2406912.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylate](/img/structure/B2406914.png)

